molecular formula C10H8FN3O B2435183 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 136347-52-9

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No. B2435183
CAS RN: 136347-52-9
M. Wt: 205.192
InChI Key: GQOCBBFRVFJZHI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the triazole family of compounds, which have been extensively studied for their potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Crystal Structure and α-Glycosidase Inhibition

  • The compound has been identified in studies analyzing crystal structures of triazole derivatives, notably in research evaluating the α-glycosidase inhibition activity of similar compounds. One compound exhibited significant α-glycosidase inhibition activity, hinting at potential therapeutic applications (Gonzaga et al., 2016).

Antimicrobial and Antioxidant Properties

  • A series of 1,2,3-triazolyl pyrazole derivatives, including similar structures, were synthesized and characterized. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential as antimicrobial agents (Bhat et al., 2016).

Probe for Homocysteine Detection

  • A fluorescence probe structurally similar to the compound of interest was designed and synthesized, showing high selectivity and sensitivity towards homocysteine, a significant biomarker in the medical field. This indicates the potential use of such compounds in biomedical diagnostics and research (Chu et al., 2019).

Tuberculosis Inhibitory Activity

  • N-substituted-phenyl-1,2,3-triazole derivatives, structurally related to the compound , were synthesized and screened for inhibitory activity against Mycobacterium tuberculosis, with some showing promising results. This indicates potential applications in tuberculosis treatment and research (Costa et al., 2006).

properties

IUPAC Name

3-(4-fluorophenyl)-5-methyltriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c1-7-10(6-15)14(13-12-7)9-4-2-8(11)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOCBBFRVFJZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-fluoro-phenyl)-4-methyl-1H-[1,2,3]triazole (3.67 g, 21 mmol) in THF (110 mL) was added n-BuLi (1.6 M in hexane, 15.53 mL, 25 mmol) dropwise at −75° C. under Argon. The resulting solution was stirred at −75° C. for 1 h, then DMF (2.1 mL, 27 mmol) was added dropwise at −75° C. and the reaction mixture was allowed to warm up to room temperature over 1 h. The mixture was then poured into saturated ammonium chloride solution and extracted with ethyl acetate and the combined organic extracts washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 100% ethyl acetate in heptane) afforded the title compound (3.85 g, 91%) as a white solid. MS: m/e=206.2 [M]+.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
15.53 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

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